11-beta-Hydroxypregnanedione (11β-HPD) exhibits distinct inhibitory effects on the two principal isoforms of 11β-hydroxysteroid dehydrogenase. For 11β-HSD1—primarily a reductase that activates cortisol from cortisone in tissues like liver and adipose—11β-HPD acts as a competitive inhibitor. Studies using renal and hepatic homogenates demonstrate that 11β-HPD reduces NADP⁺-dependent corticosterone conversion by 60–75% under non-reducing conditions, primarily by binding to the catalytic site and displacing native substrates [1] [8]. In contrast, for 11β-HSD2—an oxidase that inactivates cortisol to cortisone in mineralocorticoid-sensitive tissues (e.g., kidneys)—11β-HPD shows non-competitive inhibition. It disrupts enzyme dimerization, a critical process for 11β-HSD2’s oxidase activity. Adding reducing agents like DTT (dithiothreitol) reverses this dimer disruption, restoring NAD⁺-dependent corticosterone oxidation and confirming the compound’s action on tertiary structure [1].
Table 1: Inhibition Parameters of 11β-Hydroxypregnanedione on 11β-HSD Isoforms
Parameter | 11β-HSD1 | 11β-HSD2 |
---|---|---|
Inhibition Type | Competitive | Non-competitive |
IC₅₀ | 0.8 μM | 2.5 μM |
Key Cofactor | NADP⁺ | NAD⁺ |
Structural Target | Catalytic site | Dimer interface |
Activity Reduction | 60–75% | 70–90%* |
*Reversible by reducing agents.
The isoform-specific inhibition by 11β-HPD arises from structural differences in the substrate-binding pockets and oligomerization domains of 11β-HSD1 and 11β-HSD2. 11β-HSD1 possesses a larger catalytic cavity with greater flexibility, accommodating the steric bulk of 11β-HPD through hydrophobic interactions with residues Phe278 and Leu126. Mutagenesis studies confirm that replacing these residues with alanine reduces inhibitory potency by >50% [8]. For 11β-HSD2, inhibition relies on disruption of cysteine-mediated dimerization. 11β-HPD binds to a pocket near Cys271, inducing conformational strain that destabilizes the dimer interface. Molecular dynamics simulations reveal that this strain increases the distance between catalytic domains by 4.2 Å, impairing NAD⁺ coordination [8]. Additionally, the orientation of the 11-keto group in 11β-HPD allows hydrogen bonding with Lys187 in 11β-HSD2, further anchoring it to the dimer-disrupting site.
By differentially inhibiting 11β-HSD isoforms, 11β-HPD alters the cortisol-cortisone shuttle—a fundamental process regulating glucocorticoid bioavailability. In renal tissues, 11β-HPD’s suppression of 11β-HSD2 oxidase activity reduces cortisol inactivation, leading to 40–50% higher intracellular cortisol levels. This mimics the "apparent mineralocorticoid excess" syndrome, where cortisol accumulates and aberrantly activates mineralocorticoid receptors (MR) [1] [5] [7]. Conversely, in hepatocytes, 11β-HPD inhibition of 11β-HSD1 lowers cortisone-to-cortisol conversion by 65%, diminishing local glucocorticoid activation. This dual effect uncouples tissue-specific glucocorticoid signaling, as validated by in vitro models showing:
11β-HPD’s disruption of the cortisol-cortisone shuttle critically impairs the MR’s ability to distinguish between cortisol and aldosterone. Normally, 11β-HSD2 protects MR from glucocorticoid saturation by converting cortisol to inert cortisone, ensuring MR specificity for aldosterone. When 11β-HPD inhibits 11β-HSD2, cortisol accesses MR at concentrations 100-fold higher than aldosterone, triggering sodium retention and hypertension [3] [7]. Immunohistochemical studies in renal tissues confirm that 11β-HPD reduces 11β-HSD2-dependent MR "protection" by 70%, quantified by increased colocalization of cortisol-MR complexes in distal tubules [4]. Notably, aldosterone-selective tissues (e.g., kidneys, colon) express MR alongside 11β-HSD2. Here, 11β-HPD shifts MR binding toward cortisol (Kd = 5 nM) and away from aldosterone (Kd = 0.5 nM), as shown in radioligand displacement assays:
Table 2: 11β-Hydroxypregnanedione’s Impact on Mineralocorticoid Receptor Ligand Binding
Condition | MR Bound to Aldosterone | MR Bound to Cortisol | Urinary Na⁺/K⁺ Ratio |
---|---|---|---|
Control | 85% | 15% | 2.8 ± 0.3 |
+11β-HPD | 32% | 68% | 1.1 ± 0.2* |
+11β-HPD + DTT | 78% | 22% | 2.5 ± 0.4 |
*Indicates significant hypokalemia (p < 0.01). DTT restores 11β-HSD2 dimer function.
Thus, 11β-HPD exposes the MR’s intrinsic inability to distinguish glucocorticoids from mineralocorticoids, emphasizing 11β-HSD2’s role in conferring ligand specificity [4] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: